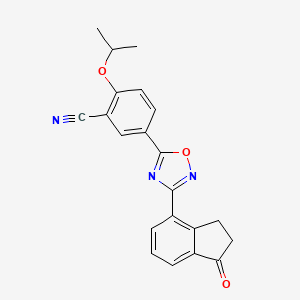
Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC112273 is a major circulating metabolite of ozanimod, a drug recently approved for treating relapsing multiple sclerosis. This compound is formed through the stereospecific oxidative deamination of the (S)-enantiomer of indaneamine (RP101075) by monoamine oxidase B (MAO B) .
Preparation Methods
The formation of CC112273 involves a two-step process. Initially, ozanimod undergoes dealkylation catalyzed by cytochrome P450 enzymes (CYP3A4/1A1) to produce the amine RP101075. Subsequently, RP101075 is oxidized by MAO B to form CC112273 . The reaction conditions for these steps involve the use of human liver mitochondrial fractions and recombinant human MAO B .
Chemical Reactions Analysis
CC112273 primarily undergoes oxidative deamination, a reaction catalyzed by MAO B. This reaction involves the cleavage of a C-H bond on the α-carbon of the (S)-enantiomer of indaneamine (RP101075), leading to the formation of CC112273 . The major product formed from this reaction is CC112273 itself .
Scientific Research Applications
CC112273 has significant implications in the field of pharmacology, particularly in the study of drug metabolism and disposition. It is a key metabolite in the pharmacokinetics of ozanimod, providing insights into the drug’s absorption, metabolism, and excretion . Additionally, the study of CC112273 has revealed important interspecies differences in drug metabolism, which are crucial for the safety testing of new drugs .
Mechanism of Action
The mechanism of action of CC112273 involves its formation through the oxidative deamination of RP101075 by MAO B. This enzyme catalyzes the cleavage of a C-H bond on the α-carbon of the (S)-enantiomer of indaneamine, leading to the formation of CC112273 . The molecular target of this reaction is the active site of MAO B, where the stereospecific orientation of RP101075 facilitates the oxidative deamination process .
Comparison with Similar Compounds
CC112273 is unique in its formation and metabolic pathway compared to other metabolites of ozanimod. Similar compounds include RP101075 and RP101074, which are precursors in the metabolic pathway leading to the formation of CC112273 . The stereospecificity of MAO B in catalyzing the oxidation of the (S)-enantiomer of indaneamine (RP101075) distinguishes CC112273 from other metabolites .
Properties
CAS No. |
2251699-84-8 |
|---|---|
Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[3-(1-oxo-2,3-dihydroinden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C21H17N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12H,7-8H2,1-2H3 |
InChI Key |
FZQFRQWSHVIYID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(=O)C4=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



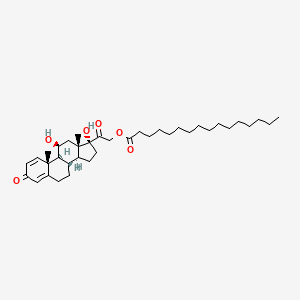

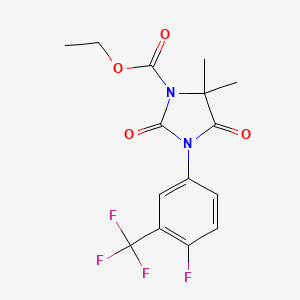
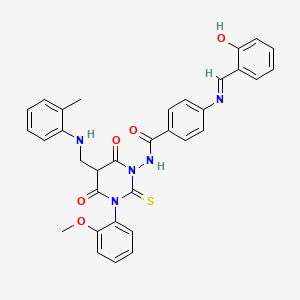


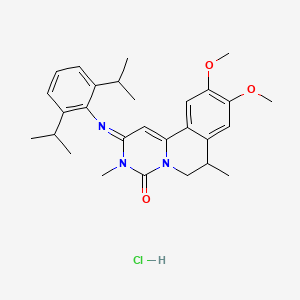

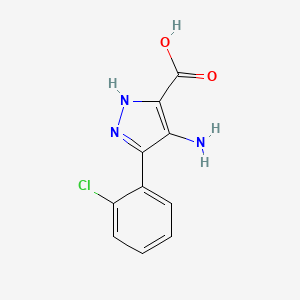

![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)


